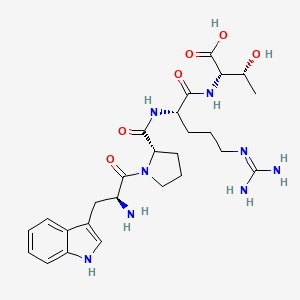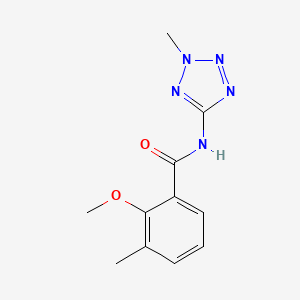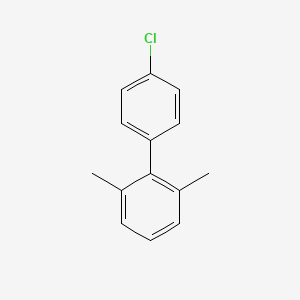
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with chlorine and methyl substituents at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include reduced biphenyl derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- involves its interaction with specific molecular targets. The chlorine and methyl substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include electrophilic and nucleophilic interactions, which can lead to the formation of stable complexes with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 4-chloro-: Lacks the methyl substituents, resulting in different chemical properties and reactivity.
1,1’-Biphenyl, 2,6-dimethyl-: Lacks the chlorine substituent, leading to variations in its chemical behavior.
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde: Contains an additional aldehyde group, which significantly alters its reactivity and applications.
Uniqueness: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is unique due to the presence of both chlorine and methyl substituents, which impart distinct chemical properties. These substituents influence the compound’s reactivity, making it suitable for specific applications in synthesis and industry .
Eigenschaften
CAS-Nummer |
724423-52-3 |
|---|---|
Molekularformel |
C14H13Cl |
Molekulargewicht |
216.70 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9H,1-2H3 |
InChI-Schlüssel |
HMSKQKDJYMYTKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


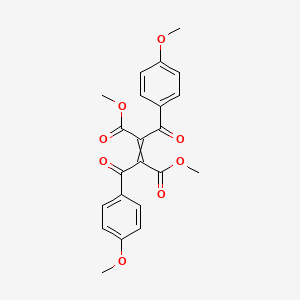
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)
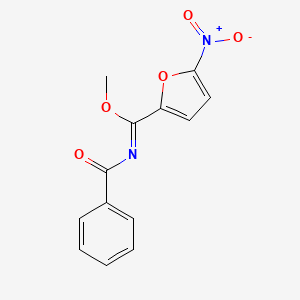

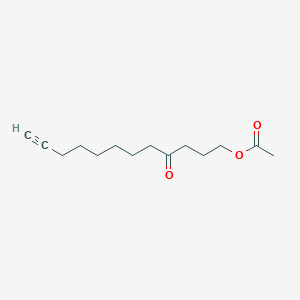
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
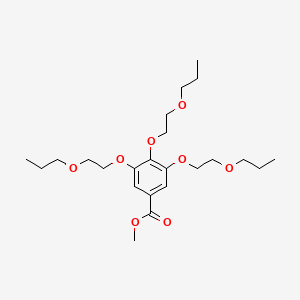
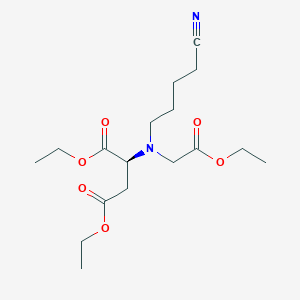
![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
